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Compound of Interest

Compound Name: O-cyclohexylhydroxylamine

CAS No.: 4759-21-1

Cat. No.: B1353468

Get Quote

CAS (Free Base): 4759-21-1 | CAS (HCl Salt): 54488-64-1 Formula: C₆H₁₃NO | MW: 115.17

g/mol (Free Base)[1][2]

Executive Summary & Chemical Identity
O-Cyclohexylhydroxylamine (

) is a structural isomer of N-cyclohexylhydroxylamine. Unlike its

-isomer, the oxygen atom acts as the bridge between the nitrogen and the cyclohexyl ring. This
structural distinction fundamentally alters its solubility and reactivity, making it a critical reagent
for synthesizing O-alkyl oximes (carbonyl protection/profiling) and hydroxamic acid derivatives
(e.g., in GPR40 agonist synthesis).

Commercially, it is almost exclusively supplied as the Hydrochloride (HCl) salt (CAS 54488-64-

1) due to the oxidative instability of the free base. Researchers must frequently convert the salt

to the free base in situ or via extraction to utilize the nucleophilic nitrogen.
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Property Value (Free Base) Value (HCl Salt)
Impact on
Solubility

Physical State
Colorless Oil / Low-

melting solid
White Crystalline Solid

Salt requires polar

protic solvents.

pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated) N/A

Weaker base than

cyclohexylamine;

requires stronger

bases for

deprotonation.

LogP ~1.5 - 1.9 < 0

Free base partitions

into organics; Salt

stays in aqueous

phase.

H-Bond Donors
2 (

)

3 (

)

Salt forms strong

lattice networks,

reducing solubility in

aprotic solvents.

Solubility Profile
The solubility of O-cyclohexylhydroxylamine is binary: it depends entirely on whether you are

handling the HCl Salt or the Free Base.

A. O-Cyclohexylhydroxylamine Hydrochloride (The
Commercial Form)
The salt is highly polar and ionic. It relies on high dielectric constant solvents to overcome

lattice energy.

Soluble: Water, Methanol, Ethanol, DMSO, DMF.

Note: In Methanol/Ethanol, solubility can be enhanced by gentle warming (40°C).

Sparingly Soluble: Isopropanol, Acetonitrile (ACN).
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Insoluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes, Diethyl Ether.

B. O-Cyclohexylhydroxylamine (The Free Base)
Once liberated, the free base exhibits "amphiphilic" behavior—the cyclohexyl ring drives

lipophilicity, while the amino-oxy group maintains polarity.

Highly Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF),

Methanol, Ethanol.

Moderately Soluble: Toluene, Diethyl Ether.

Low/Partial Solubility: Water (Phase separates at high concentrations), Hexanes (Soluble,

but may require co-solvent if cold).

Solvent Selection Matrix
Application Recommended Solvent Rationale

Oxime Formation (General) Methanol / Ethanol

Dissolves both the HCl salt

and the carbonyl substrate;

Pyridine often added as a

base.

Amide Coupling (EDC/HATU) DMF / DCM

Requires Free Base. If using

salt, add DIPEA/NMM to

solubilize in DMF.

Purification (Extraction) DCM / Water

Free base partitions >95% into

DCM from basic aqueous

solution (pH > 9).

Recrystallization (Salt) EtOH / Et₂O
Dissolve in min. hot EtOH,

precipitate with cold Ether.

Experimental Protocols
Protocol A: In-Situ Liberation for Reactions
Use this when the reaction tolerates salts (e.g., Pyridine hydrochloride).
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Suspend O-cyclohexylhydroxylamine HCl (1.0 equiv) in the reaction solvent (e.g.,

Methanol or Ethanol).

Add Base: Add Pyridine (1.2 equiv) or Sodium Acetate (1.5 equiv).

Observation: The mixture may remain a suspension until the carbonyl substrate is added and

consumed.

Reaction: Add the aldehyde/ketone. The solution often clarifies as the oxime product forms.

Protocol B: Isolation of Free Base (Extraction)
Use this for sensitive couplings (e.g., with acid chlorides) where HCl must be removed.

Dissolution: Dissolve 10 mmol of O-cyclohexylhydroxylamine HCl in 10 mL of distilled

water.

Basification: Slowly add 10 mL of 2M NaOH (or sat. Na₂CO₃) while stirring. Check pH > 10.

Visual Cue: An oily layer (the free base) will separate on top of the water.

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄ for 15 mins.

Concentration: Filter and evaporate solvent under reduced pressure (keep bath < 30°C to

prevent decomposition).

Result: Colorless to pale yellow oil.[3] Use immediately.

Visual Workflows
Figure 1: Salt-to-Free Base Extraction Workflow
This diagram outlines the purification logic for isolating the reactive free base species.
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Start: O-Cyclohexylhydroxylamine HCl
(Solid, Water Soluble)

Step 1: Dissolve in Water

Step 2: Add 2M NaOH (pH > 10)
Free Base separates as oil

Deprotonation

Step 3: Extract with DCM (3x)

Partitioning

Step 4: Dry Organic Layer (MgSO4)

Step 5: Evaporate Solvent (< 30°C)

End: O-Cyclohexylhydroxylamine (Free Base)
(Oil, Soluble in Organics)

Click to download full resolution via product page

Caption: Workflow for converting the stable HCl salt into the reactive, organic-soluble free

base.

Figure 2: Solvent Decision Tree for Reaction
Optimization
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Reaction Type?

Oxime Formation
(Aldehyde/Ketone)

Amide/Ester Coupling
(Activated Acid)

Substrate Soluble in Alcohol? Acid Sensitive?

Use MeOH or EtOH
Add Pyridine base

Yes

Use THF/Water or
DCM/MeOH mix

No

Use Free Base in DCM
(Protocol B)

Yes

Use HCl Salt in DMF
with DIPEA

No

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and

substrate properties.

Critical Handling & Safety Notes
Thermal Instability: Alkoxyamines can degrade upon prolonged heating. When evaporating

the free base, do not exceed 30-35°C.

Distinction from N-Isomer: Ensure you are using CAS 54488-64-1 (O-isomer salt) or 4759-

21-1 (O-isomer base). The N-cyclohexylhydroxylamine (CAS 25100-12-3) has different

reactivity (nitrone formation vs oxime formation).

Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a

desiccator.

References
AA Blocks. (n.d.). O-cyclohexylhydroxylamine (CAS 4759-21-1) Physicochemical

Properties. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1353468/docs?utm_src=pdf-body-img#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468/docs?utm_src=pdf-body#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://aablocks.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents. (2012). WO2012011125A1 - Agonists of GPR40. (Describing the synthesis
of GPR40 agonists using O-cyclohexylhydroxylamine hydrochloride).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1353468/docs?utm_src=pdf-body#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468?utm_src=pdf-custom-synthesis#bc-rfq
https://www.synblock.com/product/4759-21-1.html
https://www.smolecule.com/products/s784559
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylamine
https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide
https://www.benchchem.com/product/b1353468?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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